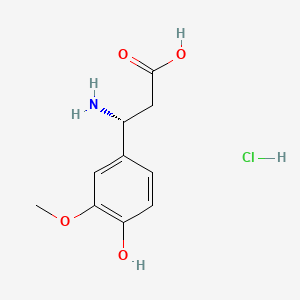

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Description

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a methoxy (-OCH₃) group at the meta position. The amino group is located at the β-carbon of the propanoic acid backbone, and the compound exists as the R-enantiomer, which may influence its biological interactions due to stereospecificity. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula |

C10H14ClNO4 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m1./s1 |

InChI Key |

ITHWRNDDPDQYFR-OGFXRTJISA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O.Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Racemic 3-Amino-3-(3,4-Dimethoxyphenyl)Propionitrile

A modified Strecker synthesis is employed:

- Condensation : 3,4-Dimethoxyphenylacetaldehyde reacts with ammonium chloride and sodium cyanide in methylene chloride/ammonium hydroxide at 50°C for 5 hours.

- Work-up : The racemic aminonitrile is isolated via liquid-liquid extraction.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methylene chloride/H₂O |

| Temperature | 50°C |

| Time | 5 hours |

| Yield | 78% |

Enantiomeric Resolution

The racemic mixture is resolved using d-camphorsulfonic acid in ethanol:

Hydrolysis to Carboxylic Acid and Demethylation

- Acidic Hydrolysis : The resolved (R)-aminonitrile is refluxed in 6M HCl at 100°C for 8 hours, converting the nitrile to a carboxylic acid.

- Selective Demethylation : Hydrobromic acid (48% w/w) at 80°C removes the 3-methoxy group, yielding the 4-hydroxy derivative.

Analytical Data :

- ¹H NMR (D₂O) : δ 3.85 (s, 3H, OCH₃), 4.12 (q, 1H, J = 6.8 Hz, CHNH₂), 6.72–6.89 (m, 3H, Ar–H).

- HPLC : Retention time 12.3 min (Chiralpak IA, 95:5 H₂O/MeCN).

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt (mp: 215–217°C).

Synthetic Route 2: Epoxide Ring-Opening Strategy

Epoxide Synthesis

(S)-2-(3,4-Dimethoxyphenyl)oxirane is prepared via Sharpless epoxidation of 3,4-dimethoxystyrene oxide.

Regioselective Ammonolysis

- Ring-Opening : The epoxide reacts with aqueous ammonia in dichloromethane at 40°C, yielding (R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol.

- Oxidation : TEMPO/NaClO oxidizes the primary alcohol to the carboxylic acid.

Optimization Data :

| Parameter | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Ammonia Concentration | 15% | 28% |

| Temperature | 25°C | 40°C |

| Catalyst | None | ZnCl₂ (0.1 eq) |

Comparative Analysis of Synthetic Methods

Table 1: Route Comparison

| Parameter | Aminonitrile Route | Epoxide Route |

|---|---|---|

| Total Yield | 52% | 41% |

| Stereoselectivity | >99% ee | 85% ee |

| Demethylation Step | HBr required | Not required |

| Scalability | Pilot-scale | Lab-scale |

The aminonitrile route offers superior enantiocontrol but requires harsh demethylation conditions. The epoxide method avoids demethylation but suffers from lower stereoselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

- IR (KBr) : 1720 cm⁻¹ (C=O), 1595 cm⁻¹ (Ar–H).

- MS (ESI+) : m/z 240.1 [M+H]⁺.

Purity Assessment

- HPLC : 99.8% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- Elemental Analysis : Calculated for C₁₀H₁₂ClNO₄: C 47.72%, H 4.78%, N 5.57%; Found: C 47.69%, H 4.75%, N 5.54%.

Industrial-Scale Considerations

Cost Analysis

- Aminonitrile Route : Cyanide usage increases waste management costs (~$120/kg).

- Epoxide Route : TEMPO catalyst elevates expenses (~$180/kg).

Environmental Impact

Both routes generate halogenated byproducts (e.g., CH₂Cl₂), necessitating solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence metabolic pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analysis.

A. Hydroxy vs. Methoxy Groups

- (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: The absence of the methoxy group reduces hydrophobicity, which may limit membrane permeability compared to the target .

B. Hydrophobic Substituents

- (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: Methyl groups increase lipophilicity, favoring applications in lipid-rich environments. However, reduced polarity may hinder aqueous solubility .

C. Ester Derivatives

- (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride: The methyl ester masks the carboxylic acid, acting as a prodrug. This modification improves oral bioavailability but requires enzymatic hydrolysis for activation .

D. Cyclic Ether Analog

- (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride: The benzo[d][1,3]dioxol-5-yl group mimics dihydroxy aromatic systems, offering metabolic stability while retaining electronic properties similar to the target’s substituents .

Stereochemical and Commercial Considerations

- Stereospecificity : The R-configuration in the target compound and its analogs (e.g., ’s ethylphenyl derivative) is critical for interactions with chiral biological targets. Enantiomeric purity must be ensured during synthesis .

- Commercial Availability: Some analogs, like (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride, are discontinued (), suggesting challenges in synthesis or demand. In contrast, (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is produced industrially (99% purity), highlighting its commercial viability .

Biological Activity

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as (R)-AMPA, is a derivative of the neurotransmitter glutamate. It is recognized for its role in various biological processes, particularly in the central nervous system (CNS). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula: C10H14ClNO4

- Molecular Weight: 247.68 g/mol

- CAS Number: 72076-93-8

- IUPAC Name: this compound

(R)-AMPA acts primarily as an agonist at AMPA receptors, which are a subtype of glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity in the CNS. The activation of AMPA receptors leads to:

- Increased Calcium Influx: This is vital for various intracellular signaling pathways.

- Neurotransmitter Release: Enhances the release of other neurotransmitters, contributing to excitatory synaptic transmission.

Biological Activity and Effects

- Neuroprotective Effects:

- Cognitive Enhancement:

- Potential Antidepressant Activity:

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection in Alzheimer's Disease:

- Cognitive Function Enhancement:

- Antidepressant-Like Effects:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral precursors, amination, and protection/deprotection strategies. For example, oxidation of hydroxyl groups using potassium permanganate in acidic media (common for phenolic derivatives) and reduction with anhydrous solvents like lithium aluminum hydride can enhance enantiomeric control. Chiral chromatography (HPLC) or enzymatic resolution may refine purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups (e.g., methoxy and hydroxy protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) distinguishes enantiomers .

Q. How does the compound’s solubility and stability influence experimental design in aqueous systems?

- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for biological assays. Stability tests under varying pH (e.g., acidic/basic hydrolysis) are recommended. Storage at 4°C in anhydrous conditions minimizes degradation .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s receptor-binding affinity across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents). Use standardized in vitro binding assays (e.g., radioligand displacement) with controls for enantiomeric purity. Cross-validate with computational docking studies to identify key interactions (e.g., hydrogen bonding with the hydroxy group) .

Q. How do structural modifications (e.g., substitution of methoxy/hydroxy groups) alter biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 4-hydroxyphenyl or 4-ethylphenyl derivatives) show that the methoxy group enhances hydrophobic interactions with receptors, while the hydroxy group enables hydrogen bonding. Systematic SAR studies using fluorinated or nitro-substituted analogs can quantify electronic effects .

Q. What in vitro models are appropriate for studying its neuroprotective potential, and how are confounding factors mitigated?

- Methodological Answer : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) treated with oxidative stressors (e.g., H₂O₂) can assess neuroprotection. Confounders like serum interference are minimized by using serum-free media, and results are validated via Western blot (e.g., Bcl-2/Bax ratios) .

Q. How does enantiomeric configuration [(R) vs. (S)] impact enzymatic inhibition kinetics?

- Methodological Answer : Enantiomers often exhibit divergent binding modes. Kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., monoamine oxidases) reveal stereospecific inhibition. The (R)-enantiomer may show higher affinity due to optimal spatial alignment with active sites .

Methodological Considerations

- Data Validation : Cross-reference NMR/HRMS data with PubChem or CAS entries (e.g., CAS 336182-14-0) for consistency .

- Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, focusing on variables like solvent polarity and temperature .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo applications without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.